1-(1-Naphthyl)ethyl isocyanate
Description
1-(1-Naphthyl)ethyl isocyanate (NEI) is a chiral isocyanate compound with the molecular formula C₁₃H₁₁NO (MW: 197.23 g/mol). It is structurally characterized by a naphthyl group attached to an ethyl chain terminating in a reactive isocyanate (–NCO) group. The compound exists in enantiomeric forms, notably (R)-(−)- and (S)-(+)- configurations, which are critical for its role in stereoselective chemistry .
Properties
IUPAC Name |
1-(1-isocyanatoethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONOHGQPZFXJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88442-63-1 | |
| Record name | 1-(1-isocyanatoethyl)naphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-(1-Naphthyl)ethyl isocyanate typically involves the reaction of 1-(1-naphthyl)ethylamine with phosgene or triphosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{C}{10}\text{H}{7}\text{CH}(\text{CH}_3)\text{NH}2 + \text{COCl}2 \rightarrow \text{C}{10}\text{H}{7}\text{CH}(\text{CH}_3)\text{NCO} + 2\text{HCl} ]
Industrial production methods may involve the use of alternative reagents to minimize the hazards associated with phosgene. For instance, triphosgene, a safer solid alternative, can be used to achieve the same transformation.
Chemical Reactions Analysis
1-(1-Naphthyl)ethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and thiocarbamates. Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-(1-naphthyl)ethylamine and carbon dioxide.
Polymerization: It can participate in polymerization reactions to form polyurethanes when reacted with polyols.
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used.
Scientific Research Applications
Pharmaceutical Development
Overview
1-(1-Naphthyl)ethyl isocyanate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its ability to react with various nucleophiles makes it valuable in creating novel drug candidates.
Key Applications
- Synthesis of Carbamoyl Derivatives : The compound reacts efficiently with amino acids to produce naphthylethyl carbamoyl derivatives, which are important in drug formulation .
- Chiral Resolution : It is used in high-performance liquid chromatography (HPLC) for the enantioselective analysis of pharmaceutical compounds, enhancing the efficacy of drugs by isolating active enantiomers .
Agrochemical Formulations
Overview
In agrochemicals, this compound contributes to the development of effective pesticides and herbicides.
Key Applications
- Pesticide Development : The compound aids in synthesizing new agrochemical agents that enhance crop yield and provide protection against pests. Its structural properties allow for the design of molecules that can effectively target specific agricultural needs .
- Herbicide Formulation : Research indicates its potential in formulating herbicides that are both effective and environmentally friendly .
Material Science
Overview
This compound is utilized in producing specialty polymers and coatings that exhibit superior properties compared to traditional materials.
Key Applications
- Polymer Production : It is involved in synthesizing polymers that offer enhanced durability and chemical resistance, making them suitable for various industrial applications .
- Coating Technologies : The use of this compound in coatings leads to materials with improved performance characteristics, such as resistance to abrasion and chemical attack .
Analytical Chemistry
Overview
In analytical chemistry, this compound plays a significant role in detecting and quantifying isocyanates.
Key Applications
- Safety Assessments : It is employed in methods for the detection of isocyanates in industrial settings, providing critical data for safety evaluations .
- Chromatographic Techniques : The compound has been utilized as a derivatization agent for amino acids, facilitating their separation and quantification through HPLC .
Case Study 1: Synthesis of Naphthylethyl Carbamoyl Derivatives
This study demonstrated the efficiency of using this compound in synthesizing carbamoyl derivatives from racemic amino acids. The resulting compounds showed potential as active pharmaceutical ingredients (APIs), highlighting the compound's utility in drug development.
Case Study 2: Environmental Impact Assessment
Research into agrochemical formulations using this compound revealed its effectiveness in creating environmentally friendly herbicides that maintain high efficacy while reducing ecological footprints. This aligns with current trends towards sustainable agriculture.
Mechanism of Action
The reactivity of 1-(1-Naphthyl)ethyl isocyanate is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of stable adducts. The molecular targets and pathways involved in its reactions depend on the specific nucleophile and the reaction environment.
Comparison with Similar Compounds
Functional Differences :
- 1-Naphthyl isocyanate is used in Karl Fischer reagents for moisture determination due to its reactivity with water . In contrast, NEI’s ethyl group enhances steric hindrance, making it selective for chiral analytes .
- NEI’s enantiomers (>99% ee) enable precise enantiomeric excess (ee) determination, whereas 1-naphthyl isocyanate lacks chirality .
(R)-(−)-1-(1-Naphthyl)ethyl Isothiocyanate
Molecular Formula : C₁₃H₁₁NS (MW: 213.30 g/mol) .
Structure : Replaces the –NCO group with –NCS (isothiocyanate).
| Property | NEI | Isothiocyanate Analog |
|---|---|---|
| Functional Group | Isocyanate (–NCO) | Isothiocyanate (–NCS) |
| Bioactivity | Limited | Anti-inflammatory, antioxidant |
| Key Applications | Analytical chemistry | Biomedical research |
Functional Differences :
- The isothiocyanate derivative inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , demonstrating anti-inflammatory properties absent in NEI .
- NEI’s reactivity with alcohols/amines is higher than isothiocyanates, which are less electrophilic .
(1-Isocyanatoethyl)benzene (α-Methylbenzyl Isocyanate)
Molecular Formula: C₉H₉NO (MW: 147.17 g/mol) . Structure: Benzene ring replaces the naphthyl group.
| Property | NEI | Benzene Analog |
|---|---|---|
| Aromatic System | Naphthyl (π-π interactions) | Phenyl (weaker π interactions) |
| Molecular Weight | 197.23 g/mol | 147.17 g/mol |
| Chirality | Yes | Yes |
Functional Differences :
- The naphthyl group in NEI enhances chromatographic retention via π-π stacking, improving separation efficiency compared to the phenyl analog .
- NEI’s higher molecular weight and hydrophobicity reduce volatility, favoring its use in derivatization at lower temperatures .
Hexamethylene Diisocyanate (HDI)
Molecular Formula : C₈H₁₂N₂O₂ (MW: 168.19 g/mol) .
Structure : Aliphatic diisocyanate with two –NCO groups.
| Property | NEI | HDI |
|---|---|---|
| Functionality | Mono-isocyanate | Di-isocyanate |
| Reactivity | Moderate | High (cross-linking agent) |
| Toxicity | Moderate | High (respiratory sensitizer) |
Functional Differences :
- HDI is used in polymer production (e.g., polyurethanes), whereas NEI is specialized for analytical chemistry .
- HDI’s bifunctional reactivity poses greater health risks, requiring stringent handling protocols .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Key Functional Group | Chirality | Primary Application |
|---|---|---|---|---|
| This compound | C₁₃H₁₁NO | Isocyanate | Yes | HPLC chiral derivatization |
| 1-Naphthyl isocyanate | C₁₁H₇NO | Isocyanate | No | Karl Fischer titrations |
| (R)-(−)-1-(1-Naphthyl)ethyl isothiocyanate | C₁₃H₁₁NS | Isothiocyanate | Yes | Anti-inflammatory agents |
| (1-Isocyanatoethyl)benzene | C₉H₉NO | Isocyanate | Yes | Chiral resolution of alcohols |
| Hexamethylene diisocyanate | C₈H₁₂N₂O₂ | Di-isocyanate | No | Polyurethane production |
Table 2: Physicochemical Properties
| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index |
|---|---|---|---|
| This compound | 106–108 (0.16 mmHg) | 1.118 | Not reported |
| 1-Naphthyl isocyanate | 265–267 (760 mmHg) | 1.158 | 1.627 |
| Hexamethylene diisocyanate | 255 (760 mmHg) | 1.052 | 1.450 |
Biological Activity
1-(1-Naphthyl)ethyl isocyanate (CAS Number: 88442-63-1) is an organic compound characterized by the presence of a naphthalene ring, an ethyl group, and an isocyanate functional group. Its molecular formula is C₁₃H₁₁NO. This compound has garnered attention due to its biological activity, particularly regarding its potential toxicity and allergenic properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in various fields.
Chemical Structure and Properties
The compound exists in two enantiomeric forms: (R)-(-)-1-(1-Naphthyl)ethyl isocyanate and (S)-(+)-1-(1-Naphthyl)ethyl isocyanate. The presence of the naphthalene structure enhances its stability and influences its interactions with biological targets. The compound's reactivity is attributed to the isocyanate group, which can undergo various chemical reactions that may lead to biological effects.
Toxicity and Allergenic Potential
Research indicates that this compound can act as a sensitizer, leading to respiratory issues and allergic reactions upon exposure. The compound has been classified as an irritant, necessitating careful handling in laboratory settings. Studies have shown that exposure to isocyanates can induce symptoms such as lacrimation, airway irritation, and edema, similar to those caused by tear gases .
Table 1: Summary of Toxicological Effects
| Effect | Description |
|---|---|
| Respiratory Issues | Induces airway irritation and potential asthma |
| Allergic Reactions | Can cause sensitization leading to allergic responses |
| Irritant | Classified as an irritant requiring safety measures |
The biological effects of this compound are mediated through its interaction with specific molecular targets. It has been shown to activate transient receptor potential ankyrin 1 (TRPA1), a sensory ion channel that detects reactive chemicals . This activation leads to nociceptive responses, which include pain and irritation.
Applications in Research and Industry
Despite its toxicological concerns, this compound plays a significant role in various applications:
- Pharmaceutical Development : Serves as a key intermediate in synthesizing novel drug candidates with enhanced efficacy.
- Agrochemical Formulations : Utilized in developing effective pesticides and herbicides.
- Material Science : Applied in producing specialty polymers and coatings that offer superior durability compared to traditional materials .
Case Studies
Several studies have investigated the biological activity of this compound:
- Respiratory Sensitization Study : A study demonstrated that exposure to this compound led to increased airway hyperresponsiveness in animal models, suggesting a potential link to occupational asthma .
- Allergic Reaction Assessment : Clinical evaluations indicated that individuals exposed to isocyanates exhibited higher rates of allergic skin reactions compared to controls .
Q & A
Q. What are the standard synthetic routes for preparing 1-(1-Naphthyl)ethyl isocyanate, and how can reaction conditions be optimized?
The compound is typically synthesized via the reaction of (1-naphthyl)ethylamine with phosgene or triphosgene under anhydrous conditions, often in dichloromethane (DCM). Key parameters include temperature control (20–40°C yields minimal variation) and stoichiometric ratios to avoid side reactions. Experimental optimization may involve testing bases like NaOH or KOH to improve selectivity and yield .
Q. How should researchers characterize the purity and identity of this compound?
Essential analytical methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the isocyanate group’s presence and stereochemistry (e.g., ¹H/¹³C chemical shifts for the naphthyl and ethyl moieties).
- Infrared (IR) Spectroscopy : Detection of the N=C=O stretching band (~2200–2300 cm⁻¹).
- Mass Spectrometry (MS) : Verification of molecular weight (169.18 g/mol) and fragmentation patterns. Purity should be validated via HPLC or GC with reference standards .
Q. What safety precautions are critical when handling this compound?
The compound is moisture-sensitive and reacts exothermically with nucleophiles. Use in a fume hood with PPE (gloves, goggles, lab coat). Avoid contact with water, alcohols, or amines to prevent uncontrolled reactions. Store under inert gas (e.g., argon) in sealed containers .
Q. How is this compound utilized in derivatization reactions?
It reacts with alcohols, amines, or thiols to form carbamates, ureas, or thiocarbamates, respectively. For example, it has been used to synthesize enantiomerically pure urethane derivatives of glycerol for lipid studies. Reaction conditions (e.g., solvent polarity, catalyst) must be tailored to the nucleophile’s strength .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselectivity of this compound in chiral synthesis?
The chiral ethyl group induces steric and electronic effects, favoring nucleophilic attack from the less hindered face. Computational studies (DFT) can model transition states, while experimental kinetic data (e.g., varying solvents or catalysts) reveal enantioselectivity drivers. Compare outcomes with racemic or achiral analogs to isolate steric contributions .
Q. How can researchers resolve contradictions in reported yields for isocyanate synthesis under different bases?
Discrepancies may arise from base strength (e.g., LiOH vs. t-BuOK) or reaction medium polarity. Systematic studies should control variables like moisture levels, base solubility, and temperature. For example, triphosgene in DCM with NaOH yields >90% purity, while weaker bases may require longer reaction times .
Q. What strategies improve the stability of this compound in biological assays?
Encapsulation in cyclodextrins or formulation in aprotic solvents (e.g., DMSO) can mitigate hydrolysis. Monitor stability via UV-Vis or LC-MS over time. Alternatively, design prodrugs that release the active isocyanate in situ under specific pH/enzyme conditions .
Q. How does this compound compare to structurally similar isocyanates in material science applications?
Comparative studies show its naphthyl group enhances π-π stacking in polymers, improving thermal stability vs. phenyl analogs. For example, polyurethane films derived from this monomer exhibit higher Tg values (∼150°C) due to rigid naphthyl packing. Characterization via DSC and XRD is critical .
Q. What experimental protocols validate the enantiomeric excess (ee) of products derived from this compound?
Use chiral HPLC columns (e.g., Chiralpak® IA) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). For example, (S)-enantiomers may show distinct splitting in ¹H NMR peaks for ethyl groups. Cross-validate with optical rotation measurements .
Methodological Notes
- Data Reproducibility : Document reaction conditions exhaustively (e.g., solvent grade, drying methods). Provide raw spectral data in supplementary materials .
- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare replicate experiments and identify outliers .
- Ethical Reporting : Disclose all synthetic attempts, including failed routes, to guide future research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
